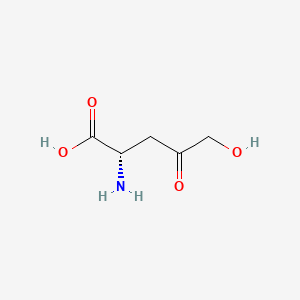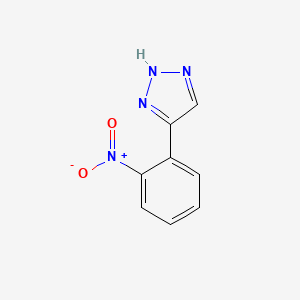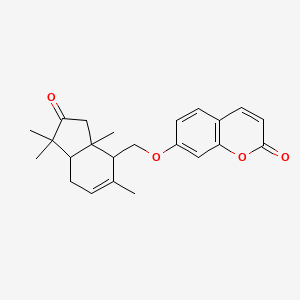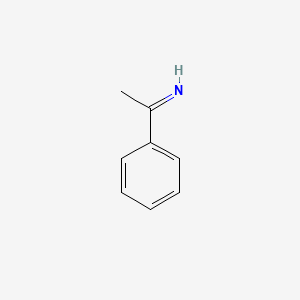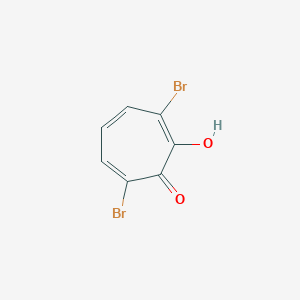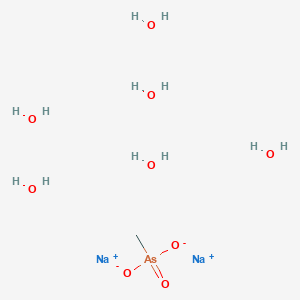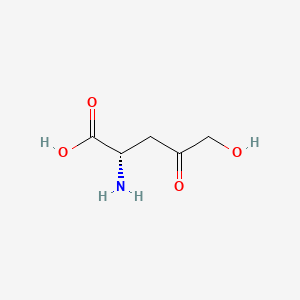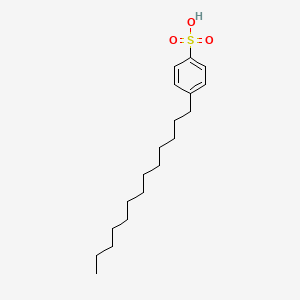
Benzenesulfonic acid, tridecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, tridecyl- is an organosulfur compound that belongs to the class of aromatic sulfonic acids. It is characterized by the presence of a benzenesulfonic acid group attached to a tridecyl chain. This compound is known for its surfactant properties and is widely used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, tridecyl- is typically synthesized through the sulfonation of tridecylbenzene. The reaction involves the addition of sulfur trioxide (SO₃) or fuming sulfuric acid (oleum) to tridecylbenzene. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent side reactions and degradation of the product .
Industrial Production Methods
In industrial settings, the continuous sulfonation process is commonly used. This involves the continuous addition of tridecylbenzene and sulfur trioxide into a reactor, where the reaction takes place under controlled conditions. The product is then neutralized with a base, such as sodium hydroxide, to form the corresponding sodium salt, which is more stable and easier to handle .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, tridecyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be substituted with other functional groups, such as halides or amines.
Esterification: It can react with alcohols to form sulfonate esters.
Neutralization: The acidic sulfonic group can be neutralized with bases to form sulfonate salts
Common Reagents and Conditions
Sulfur Trioxide (SO₃): Used in the sulfonation process.
Fuming Sulfuric Acid (Oleum): Another reagent for sulfonation.
Alcohols: Used in esterification reactions.
Bases (e.g., Sodium Hydroxide): Used for neutralization reactions.
Major Products Formed
Sulfonate Esters: Formed through esterification.
Sulfonate Salts: Formed through neutralization
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, tridecyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological buffers and as a detergent in cell lysis protocols.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, cleaning agents, and as a catalyst in certain industrial processes .
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, tridecyl- primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. In biological systems, it can disrupt cell membranes, leading to cell lysis. The sulfonic acid group can also participate in various chemical reactions, acting as a catalyst or reactant .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic Acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the long tridecyl chain.
p-Toluenesulfonic Acid: Another aromatic sulfonic acid with a methyl group, commonly used as a catalyst in organic synthesis.
Sulfanilic Acid: An aromatic sulfonic acid with an amino group, used in dye production and as a reagent in analytical chemistry .
Uniqueness
Benzenesulfonic acid, tridecyl- is unique due to its long tridecyl chain, which imparts distinct surfactant properties. This makes it particularly useful in applications requiring emulsification, dispersion, and surface tension reduction. Its structure allows for better interaction with hydrophobic substances compared to simpler sulfonic acids .
Propiedades
Número CAS |
25496-01-9 |
|---|---|
Fórmula molecular |
C19H32O3S |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
4-tridecylbenzenesulfonic acid |
InChI |
InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)23(20,21)22/h14-17H,2-13H2,1H3,(H,20,21,22) |
Clave InChI |
ANZWOARUBDXLMN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


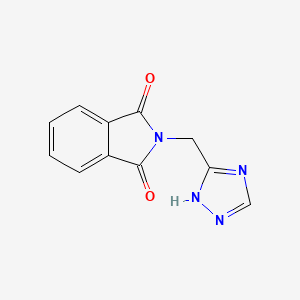
![1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14161597.png)
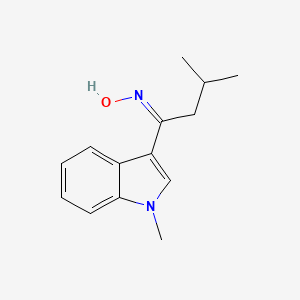
![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14161606.png)

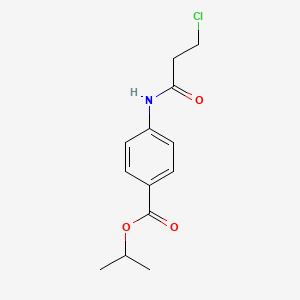
![17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B14161631.png)
